Journal Name:Materials for Renewable and Sustainable Energy
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Materials for Renewable and Sustainable Energy ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.jcis.2023.07.065
HypothesisThe addition of a non-solvent to a solute in good solvent solution leads to nanoprecipitation, which is the spontaneous formation of nanodomains. Yet, increasing solute concentration usually leads to the formation of macrodomains that quickly separate into a bulk phase, which is a severe process limitation. The corresponding concentration threshold, often termed as the Ouzo boundary, remains a mystery that could find its origin in the complex interplay between nanoprecipitation and mixing.ExperimentsWe performed a systematic investigation of nanoprecipitation thermodynamics and kinetics as well as its interplay with mixing hydrodynamics for the hexadecane-acetone-water system, in the presence of the non-ionic C16EO8 surfactant. The binodal curve and its underlying tie-lines were obtained using Raman spectroscopy, allowing the computation of the spinodal curve. Kinetics were probed using a continuous flow setup that combines two sequential rapid mixers. The impact of mixing efficiency was probed systematically by varying the oil concentration for respectively slow and rapid mixing, while the uncoupling from mixing and nanoprecipitation was quantified by modifying systematically the flow rate in a continuous flow approach.FindingsWe elucidate the nature of the Ouzo boundary that marks the maximal solute concentration leading to nanoobjects. Rather than a thermodynamic boundary, as evidenced by its uncorrelation to the spinodal curve, it results from the coupling of nanoprecipitation and mixing when both processes occur within the same time range, leading to heterogeneous conditions and the escape of some objects to the macroscale. Increasing the solute concentration speeds up nanoprecipitation and thus requires increasingly faster mixing times to uncouple both processes. Accordingly, if the mixing efficiency is large enough, it is possible to dispel the Ouzo boundary and reach very large solute concentrations. Implementing rapid mixing strategies in continuous flow approaches is thus the solution to overcome the most stringent condition of nanoprecipitation and open the way to scale-up, while also providing efficient means to probe its fast mechanism. Overall, the simultaneous control of hydrodynamics and physical chemistry is thus key to boost up the Ouzo effect.
Materials for Renewable and Sustainable Energy ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.jcis.2023.07.144
The rational integration of semiconductor quantum dots (QDs) with anatase TiO2 nanostructures is a promising strategy to develop efficient photocatalysts. Herein, Bi2S3QD/TiO2 photocatalyst was constructed by controllably depositing Bi2S3 QDs on flower-like TiO2 nanostructures and used for the photocatalytic redox-coupling reaction of H2 evolution and oxidative transformation of benzyl alcohol. The abundant amino groups in TiO2 nanostructures served as the anchoring sites for uniform growth of Bi2S3 QDs. The anchoring of Bi2S3 QDs onto TiO2 nanostructures not only enhanced the photoabsorption ability and the photogenerated charge separation efficiency but also afforded powerful photogenerated charge carriers and abundant active sites for the photocatalytic reaction. As a result, the Bi2S3QD/TiO2 photocatalyst exhibited a favorable performance in the redox-coupling reaction, providing the high production rates of H2 up to 4.75 mmol·gcat-1·h-1 and benzaldehyde up to 6.12 mmol·gcat-1·h-1, respectively, as well as an excellent stability in the long-term photocatalytic reaction. Meanwhile, a trace amount of water in the reaction system could act as a promoter to accelerate the photocatalytic redox-coupling reaction. The photocatalytic mechanism following S-scheme heterojunction was proposed according to the systematic characterizations and experimental results. This work offers some insight into the rational construction of efficient and cost-effective photocatalysts for the conversion of solar to chemical energy.
Materials for Renewable and Sustainable Energy ( IF 0 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.jcis.2023.07.112
The potential for water splitting electrocatalysts with high efficiency paves the way for a sustainable future in hydrogen energy. However, this task is challenging due to the sluggish kinetics of the oxygen evolution reaction (OER), which has a significant impact on the hydrogen evolution reaction (HER). Herein multi-heterointerface of Ni5P4-Ni2P@Ni3S2 was fabricated by a two-step synthesis procedure that consist the development of Ni5P4-Ni2P nanosheets over nickel foam followed by the electrodeposition of Ni3S2. The HR-TEM analysis shows that the Ni5P4-Ni2P@Ni3S2 nanosheets array provide numerous well-exposed diverse heterointerfaces. The electrochemical investigations conducted on the Ni5P4-Ni2P@Ni3S2 nanosheets for complete water splitting indicate that they possess an overpotential of 73 mV and 230 mV in HER and OER respectively, enabling them to generate a current density of 10 and 50 mA cm-2. The nanosheets also demonstrate Tafel slope values of 95 mV dec-1 and 83 mV dec-1 for HER and OER, respectively. The HER stability of the catalyst was conducted for 45 hours using chronoamperometric technique under a current density of 20 mA cm-1, while the stability test for OER was carried out at current densities of 100 and 200 mA cm-1 for 100 hours each. Furthermore, in the overall water splitting, the catalyst exhibits a cell voltage of 1.47 V@10 mA cm-2 and displayed a stability operation for 100 hours at a current density of 150 mA cm-1.
Materials for Renewable and Sustainable Energy ( IF 0 ) Pub Date: 2023-07-27 , DOI:
10.1016/j.jcis.2023.07.160
The misuse of antibiotics leading to bacterial multidrug resistance is responsible for severe infectious diseases and a significant cause of mortality worldwide, resulting in numerous human disasters. Photodynamic antibacterial therapy (PDAT) is a promising strategy against multiantibiotic-resistant bacteria, but its antibacterial activity is greatly limited by reduced glutathione (GSH) in bacteria. In this study, we constructed a nanoplatform through the formation of metal chelating complexes (FeP) between ferric and pyrophosphate ions, with subsequent adsorption of the photosensitizer ZnPc(COOH)8 (octa-carboxyl substituted zinc phthalocyanine) mediated by polylysine (PL) on the surface. The nanocomplexes FeP@PL:ZnPc(COOH)8 exhibited the capacity of GSH depletion and chemodynamic activity, which synergistically enhanced PDAT efficacy. FeP@PL:ZnPc(COOH)8 possessed the excellent antibacterial activity in vivo and in vitro, which might be attributed to the increased production of reactive oxygen species (ROS), reduced GSH level in bacteria, improved bacterial uptake, and enhanced destruction of the bacterial outer membrane. Moreover, FeP@PL:ZnPc(COOH)8 exhibited accelerated wound healing efficacy and the ability to recognize bacteria-infected wounds, rendering it an effective theranostic nanoplatform for bacterial infections. The construction strategy of nanocomplexes in this study holds theoretical and practical significance for high-efficiency synergistic photodynamic and chemodynamic antibacterial therapy.
Materials for Renewable and Sustainable Energy ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.jcis.2023.07.146
One of the major challenges in effective cancer therapy arises because of the hypoxic microenvironment in the tumor. This compromises the efficacy of both chemo- and radiotherapy, and thus hinders patient outcomes. To solve this problem, we constructed polydopamine (PDA)-cloaked Fe-based metal organic frameworks (MOFs) loaded with D-arginine (D-Arg), glucose oxidase (GOX), and the chemotherapeutic drug tirapazamine (TPZ). These offer simultaneous multifaceted therapy combining chemodynamic therapy (CDT)/radiotherapy (RT)/starvation therapy (ST)/gas therapy (GT) and chemotherapy. The particles further can act as contrast agents in magnetic resonance imaging. GOX catalyses the conversion of endogenous glucose and O2 to hydrogen peroxide and gluconic acid (H+), blocking the cells’ energy supply and providing ST. With the resultant acidification of the local environment, the breakdown of the MOF releases TPZ (for chemotherapy) and Fe3+, which reacts with H2O2 to produce reactive oxygen species and thus stimulates the conversion of D-Arg to NO for GT and RT sensitization. The PDA coating not only seals the pores and chelates Fe3+ to enhance the T1-weighted magnetic resonance imaging (MRI) properties, but also is used to graft folate bovine serum albumin (FA-BSA) and thereby target the tumor site. The combined administration of low doses of X-ray irradiation and nanoparticles reduces the side effects on healthy tissue and can prevent lung metastases in mice. This work highlights the synergistic treatment of osteosarcoma via ST/GT/CDT/RT/MRI/ chemotherapy using a PDA-cloaked MOF system.
Materials for Renewable and Sustainable Energy ( IF 0 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.jcis.2023.07.126
Owing to the desirable nano-morphology, controllable structure, and ease of preparation, metal-organic frameworks (MOFs) are widely used as the precursors for electrodes in Na-ion battery (NIB). However, MOF structures are prone to fracture and collapse during the reactions. Additionally, MOF-derived electrodes often exhibit a high expansion rate, which negatively impacts the long cyclic capability of NIBs. Herein, we employed a stable covalent-organic framework (COF) as a protective coating for the first time to preserve the MOF structure. A shuttle-like iron selenide (Fe3Se4) coated with N-doped carbon (NC) was synthesized using a simple hydrothermal method, surface coating, and subsequent selenizing process. Due to its large specific surface area and well-developed porosity, the double-framework derived Fe3Se4/NC electrode provides abundant active sites for Na+ storage. The COF and COF-derived NC protect the structure of Fe3Se4/NC during synthesis and cyclic process, respectively. The high conductivity of the NC coating enhances the electron/ion conductivity of Fe3Se4/NC, thereby beneficial the rate performance. As the material anode for NIB, the Fe3Se4/NC electrode exhibits a high initial charging/discharging capacity (425.7/478.4 mAh·g-1 with an initial Coulombic efficiency of 89.0 %), excellent rate performance (333.5 mAh·g-1 at 12 A·g-1), long-durable cycle capability (290.8 mAh·g-1 after 1000 cycles at 8 A·g-1) and fast charging ability (143 seconds). This work provides a novel strategy of “COF on MOF” to prepare high-performance electrode materials for NIB.
Materials for Renewable and Sustainable Energy ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.jcis.2023.07.140
Herein, three-dimensional activated graphitic carbon spheres (AGCS) were constructed by simultaneous activation−graphitization of Fe-tannic acid coordination sphere with the assistance of KOH. Nanosheets-assembled AGCS with complex intersecting channel system can expose more active sites for charge storage. Simultaneous activation−graphitization can relieve trade-off relationship between porosity and conductivity of carbon materials. Benefiting from multiple synergistic effects of large specific surface area (2069 m2 g−1), abundant ion-accessible micropores (> 0.78 nm), good electronic conductivity (IG/ID=1.11), and moderate amount of oxygen doping, the optimized AGCS-2 has favored ion and electron transfer channels. AGCS-2 based zinc-ion hybrid capacitor (ZIHC) displays a high specific capacity of 148.6 mA h g−1 (334 F g−1) at 0.5 A g−1, a remarkable energy density of 119.0 W h kg−1 at 1440 W kg−1, and superior cycling life with 96% capacity retention after 10000 cycles. This simultaneous activation−graphitization strategy may open up a new avenue to design novel carbon spheres linking optimal pores and graphitic carbon structure for ZIHC application.
Materials for Renewable and Sustainable Energy ( IF 0 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.jcis.2023.07.133
In the present work, we have designed and synthesized a triphenylamine modified cyanophenylenevinylene derivative (TPCI), which can self-assembly with cucurbit[6]uril (CB[6]) and cucurbit[8]uril (CB[8]) through host-guest interactions to form supramolecular complexes (TPCI-CB[6]) and supramolecular polymers (TPCI-CB[8]) in the aqueous solution. The supramolecular assemblies of TPCI-CB[6] and TPCI-CB[8] not only exhibited high singlet oxygen (1O2) production efficiency as photosensitizers, but also realized the application in the construction of artificial light-harvesting systems due to the excellent fluorescence properties in the aqueous solution. The production efficiency of 1O2 has been effectively improved after the addition of CB[6] and CB[8] for TPCI, which were applied as efficient photosensitizers in the photooxidation reactions of thioanisole and its derivatives with the highest yield of 98% in the aqueous solution. The excellent fluorescence properties of TPCI-CB[6] and TPCI-CB[8] can be used as energy donors in artificial light-harvesting systems with energy acceptors sulforhodamine 101 (SR101) and cyanine dye 5 (Cy5), in which one-step energy transfer processes of TPCI-CB[6]+SR101 and TPCI-CB[8]+Cy5, and a two-step sequential energy transfer process of TPCI-CB[6]+SR101+Cy5 were constructed to simulate the natural photosynthesis system.
Materials for Renewable and Sustainable Energy ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.jcis.2023.07.154
Currently, clinical tumor resection is faced with two options: open and minimally invasive surgery. Open surgery is easy to completely remove the lesion but is prone to infection, while minimally invasive surgery recovers faster but may cause tumor recurrence. To fill the shortcomings of the two surgical modes and make the choice for tumor resection more effortlessly, we developed a postoperative black phosphorus-Ag nanocomposites-loaded dopamine-modified hyaluronic acid-Pluronic® F127 (BP-Ag@HA-DA-Plu) hydrogel implantation system that can prevent tumor recurrence and wound infection simultaneously. Experiments have shown that the hydrogel system combined with 808 nm near-infrared (NIR) irradiation has excellent anti-tumor, antibacterial, and wound healing abilities. Additionally, unlike existing surgical hydrogel products that require inconvenient in-situ cross-linking, the BP-Ag@HA-DA-Plu hydrogel system offers “plug-and-play” functionality during surgery due to its thermo-responsiveness, injectability, and adhesion, thereby greatly improving the efficiency of surgery.
Materials for Renewable and Sustainable Energy ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.jcis.2023.07.142
Current aqueous supercapacitors (SCs) possess the relative low energy density, and there is therefore widespread interest in cost-effective fabrication of capacitive materials with promoted specific capacitance and/or broadened voltage window. Here, a redox-active azure C-decorated N-doped graphene aerogel (AC−NGA) is fabricated using a simple hydrothermal self-assembly method through strong noncovalent π-π interaction. AC−NGA highlights an excellent charge storage performance (a high 591 F g−1 gravimetric capacitance under a current density of 1.0 A g−1 and ultrahigh voltage window of 2.3 V) under pH-universal conditions. The capacitive contribution of charge storage is 91.7%, exceeding or comparable to those of the best pseudocapacitors known. Furthermore, a symmetric AC−NGA//AC−NGA device realizes high energy and power densities (15.2–60.2 Wh kg−1 at 650–23,000 W kg−1) and excellent cycling stability in acidic, neutral, and basic aqueous solutions. This work offers a cost-effective strategy to combine redox dye molecules with heteroatom-doped graphene aerogel for building green efficient pH-universal aqueous supercapacitors.
Supplementary Information
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